Cas no 2227720-65-0 ((1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol)

(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
- EN300-1747241
- 2227720-65-0
-
- Inchi: 1S/C9H16N2O/c1-6-5-8(7(2)11-6)9(12)3-4-10/h5,9,11-12H,3-4,10H2,1-2H3/t9-/m0/s1
- InChI Key: DPAYYYNEVIJOGT-VIFPVBQESA-N
- SMILES: O[C@@H](CCN)C1C=C(C)NC=1C
Computed Properties
- Exact Mass: 168.126263138g/mol
- Monoisotopic Mass: 168.126263138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 141
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.1
- Topological Polar Surface Area: 62Ų
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1747241-0.5g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 0.5g |
$1770.0 | 2023-09-20 | ||
Enamine | EN300-1747241-10.0g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 10g |
$7927.0 | 2023-06-03 | ||
Enamine | EN300-1747241-0.05g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 0.05g |
$1549.0 | 2023-09-20 | ||
Enamine | EN300-1747241-1g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 1g |
$1844.0 | 2023-09-20 | ||
Enamine | EN300-1747241-1.0g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 1g |
$1844.0 | 2023-06-03 | ||
Enamine | EN300-1747241-2.5g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 2.5g |
$3611.0 | 2023-09-20 | ||
Enamine | EN300-1747241-5.0g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 5g |
$5345.0 | 2023-06-03 | ||
Enamine | EN300-1747241-5g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 5g |
$5345.0 | 2023-09-20 | ||
Enamine | EN300-1747241-0.1g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 0.1g |
$1623.0 | 2023-09-20 | ||
Enamine | EN300-1747241-0.25g |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol |
2227720-65-0 | 0.25g |
$1696.0 | 2023-09-20 |
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol
Introduction to (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol (CAS No. 2227720-65-0)
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol (CAS No. 2227720-65-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features and potential biological activities, holds promise for various therapeutic applications. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research findings related to (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol.
Chemical Structure and Properties
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol is a chiral compound with a molecular formula of C9H17N2O and a molecular weight of 167.24 g/mol. The compound features a 2,5-dimethylpyrrole moiety attached to a propanol backbone with an amino group at the terminal position. The presence of the chiral center at the carbon atom adjacent to the amino group imparts enantiomeric specificity to the molecule, which is crucial for its biological activity and pharmacological properties.
The physical properties of (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol include a melting point of approximately 85°C and a boiling point of around 200°C under standard atmospheric conditions. It is moderately soluble in water and exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics make it suitable for various experimental and pharmaceutical applications.
Synthesis Methods
The synthesis of (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol has been explored through several synthetic routes, each with its own advantages and limitations. One common approach involves the reaction of 3-bromopyrrole with an appropriate chiral auxiliary followed by reduction and functional group manipulation to introduce the amino and hydroxyl groups.
A more recent and efficient method involves the use of asymmetric catalysis to achieve high enantioselectivity. For instance, a palladium-catalyzed asymmetric allylic alkylation reaction has been reported to yield (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol with excellent enantiomeric purity. This method not only simplifies the synthetic process but also enhances the overall yield and purity of the final product.
Biological Activities
(1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-yl)propan-1-ol has been extensively studied for its potential biological activities. One of the most notable findings is its ability to act as a potent inhibitor of specific enzymes involved in various disease pathways. For example, it has been shown to inhibit the activity of protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.
In addition to its enzymatic inhibition properties, (1S)-3-amino-1-(2,5-dimethyl-1H-pyrrol-3-y l)propan - 1 - ol strong > has demonstrated significant antioxidant activity. Studies have shown that it can effectively scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This property makes it a promising candidate for the treatment of oxidative stress-related disorders such as neurodegenerative diseases and cardiovascular diseases.
Clinical Applications and Research Findings
The potential therapeutic applications of (1S)-3-amino - 1 - ( 2 , 5 - dimethyl - 1 H - pyrrol - 3 - yl ) propan - 1 - ol strong > have been explored in preclinical studies with promising results. In cancer research, it has been shown to exhibit antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. These findings suggest that it may have potential as an anticancer agent.
In the context of inflammatory diseases, preclinical studies have demonstrated that (1S)-3-amino - 1 - ( 2 , 5 - dimethyl - 1 H - pyrrol - 3 - yl ) propan - 1 - ol strong > can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL -6 . This makes it a potential candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion
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